molecular formula C5H8N6O4S B146519 2,6-Diaminopurine sulfate CAS No. 7280-83-3

2,6-Diaminopurine sulfate

Cat. No.: B146519
CAS No.: 7280-83-3
M. Wt: 248.22 g/mol
InChI Key: KYYLASPNTMEZTB-UHFFFAOYSA-N
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Description

1H-Purine-2,6-diamine, sulfate, also known as 2,6-Diaminopurine sulfate, is a compound with the molecular formula C5H8N6O4S . It has a molecular weight of 248.22 g/mol . The IUPAC name for this compound is 7H-purine-2,6-diamine;sulfuric acid .


Synthesis Analysis

The synthesis of 2,6-diamino substituted purine derivatives has been reported in the literature . These derivatives were selected by docking calculation focused on Aurora-B kinase and Mps1 inhibition . The insertion of a new N-heterocycle unit in the C-2 substitution and a N-methyl group in C-6 unit was observed, enhancing the structural diversity of reversine analogues .


Molecular Structure Analysis

The molecular structure of 1H-Purine-2,6-diamine, sulfate includes a purine ring with two amine groups at positions 2 and 6 . The compound forms a salt with sulfuric acid . The InChI string for this compound is InChI=1S/C5H6N6.H2O4S/c6-3-2-4 (9-1-8-2)11-5 (7)10-3;1-5 (2,3)4/h1H, (H5,6,7,8,9,10,11); (H2,1,2,3,4) .


Chemical Reactions Analysis

1H-Purine-2,6-diamine, sulfate has been implemented in isothermal DNA strand displacement reactions . Nucleoside 1 is a weak stabilizer of dA-dT base pairs, while nucleoside 2 evokes strong stabilization .


Physical and Chemical Properties Analysis

The compound has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 248.03277393 g/mol . The topological polar surface area is 190 Ų .

Scientific Research Applications

Spectroscopic Analysis and Stereochemical Assignments

1H-Purine-2,6-diamine, as a part of various organic compounds, has been analyzed through spectroscopic methods. For instance, in studies involving 1,3-diphenylpropane-1,3-diamines and their Pt(II) complexes, 1H-NMR and IR-spectroscopy have been crucial in determining stereochemical configurations and understanding the binding modes of non-amine ligands (Kammermeier & Wiegrebe, 1994).

Corrosion Inhibition

Research has shown the effectiveness of purine derivatives, including 1H-purine-2,6-diamine, as corrosion inhibitors for metals. These compounds have demonstrated significant efficiency in reducing corrosion, particularly in acidic environments (Yan, Li, Cai, & Hou, 2008).

Inhibition of Cyclin-dependent Kinases (CDKs)

Purine-2,6-diamine derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Some compounds have shown promising inhibitory activities against CDKs and tumor cell lines (Wang, Wang, Zhang, & Fang, 2013).

Synthesis and Biological Applications

The 1,2-diamine motif, found in 1H-purine-2,6-diamine, is present in several biologically active compounds and pharmaceutical agents. Advances in metal-catalysed diamination reactions have enhanced the synthesis of such structures, which are likely to be used extensively in drug development (Cardona & Goti, 2009).

Chemical Synthesis and Stereochemistry

1H-Purine-2,6-diamine has been utilized in the synthesis of various cobalt(III) complexes, with studies focusing on its coordination behavior and stereochemical properties. This research contributes to the understanding of purine ligands in transition metal complexes (Yamanari et al., 1996).

Strand Displacement in DNA

1H-Purine-2,6-diamine derivatives have been employed in DNA strand displacement reactions. These studies are crucial for understanding molecular interactions in DNA and have potential applications in chemical biology, nanotechnology, and medicinal diagnostics (Zhang, Kondhare, Leonard, & Seela, 2022).

Green Chemistry Applications

The compound has also been used in eco-friendly syntheses of certain purine derivatives, highlighting its role in sustainable chemistry practices (Maddila, Momin, Lavanya, & Rao, 2016).

Antitumor Activity

Research on 2,6-diamino-substituted purine derivatives, closely related to 1H-purine-2,6-diamine, has shown potential in causing cell cycle arrest in cancer cells. This indicates its relevance in developing antitumor therapies (Bosco et al., 2018).

Mechanism of Action

Target of Action

2,6-Diaminopurine (DAP) is a nucleobase analog of adenine . It is found instead of adenine (A) in the genetic material of some bacteriophage viruses . The primary targets of 2,6-Diaminopurine are the adenine bases in the DNA .

Mode of Action

When incorporated into double-stranded DNA (dsDNA), 2,6-Diaminopurine forms three hydrogen bonds with thymine (T), as it is identical to adenine (A) but has an additional amine group at position 2 . This improved stability affects protein-binding interactions that rely on those differences .

Biochemical Pathways

2,6-Diaminopurine is produced in two steps. The enzyme MazZ first performs: dGTP + H2O = dGMP + diphosphate. The enzyme PurZ then performs: (d)ATP + dGMP + L-aspartate = (d)ADP + phosphate + 2-aminodeoxyadenylosuccinate (dSMP) .

Pharmacokinetics

It is known that 2,6-diaminopurine can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)amp .

Result of Action

The result of 2,6-Diaminopurine’s action is the increased stability of the DNA molecule, without sacrificing sequence specificity . In Calu-6 cancer cells, where the TP53 gene has a UGA nonsense mutation, 2,6-Diaminopurine treatment increases p53 level .

Action Environment

The action of 2,6-Diaminopurine is influenced by environmental factors such as ultraviolet radiation (UVR). UVR from the sun is essential for the prebiotic syntheses of nucleotides, but it can also induce photolesions such as the cyclobutane pyrimidine dimers (CPDs) to RNA or DNA oligonucleotide in prebiotic Earth . 2,6-Diaminopurine has been proposed to repair CPDs in high yield under prebiotic conditions .

Future Directions

The use of 1H-Purine-2,6-diamine, sulfate and similar compounds in isothermal DNA strand displacement reactions suggests potential applications in chemical biology, nanotechnology, and medicinal diagnostics . Additionally, the identification of a 1H-purine-2,6-diamine derivative as a potential SARS-CoV-2 main protease inhibitor indicates potential future directions in antiviral drug development .

Biochemical Analysis

Properties

IUPAC Name

7H-purine-2,6-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6.H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYLASPNTMEZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1904-98-9 (Parent)
Record name 9H-Purine-2,6-diamine, sulfate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280833
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DSSTOX Substance ID

DTXSID6064612
Record name 1H-Purine-2,6-diamine, sulfate
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Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7280-83-3
Record name 9H-Purine-2,6-diamine, sulfate (1:?)
Source CAS Common Chemistry
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Record name 9H-Purine-2,6-diamine, sulfate (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-2,6-diamine, sulfate (1:?)
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Record name 1H-Purine-2,6-diamine, sulfate
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Record name Purine-2,6-diyldiamine sulphate
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Q & A

Q1: What is the inhibitory activity of 2,6-Diaminopurine sulfate against Neurospora crassa?

A1: The research by Thayer [] indicates that this compound exhibits 50% inhibition of Neurospora crassa growth at concentrations between 100 and 1000 µg/ml. This places it within the category of compounds showing moderate inhibitory activity against this fungal species.

Q2: Is there structural information available for this compound?

A2: While the provided abstracts don't contain specific structural data, one of them mentions "The crystal structure of 8‐aza‐2,6‐diaminopurine sulfate monohydrate" []. This suggests that structural studies, likely using X-ray crystallography, have been conducted on a closely related compound. Accessing the full text of this publication would provide detailed insights into the crystallographic parameters and molecular geometry.

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